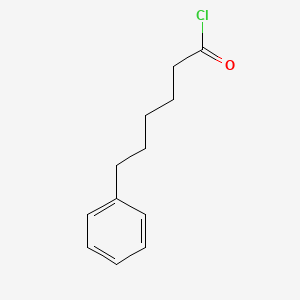
6-Phenylhexanoyl chloride
Descripción general
Descripción
6-Phenylhexanoyl chloride is an organic compound with the chemical formula C12H15ClO . It is a colorless to light yellow liquid . It is soluble in polar organic solvents such as ether and methanol . It is commonly used in scientific research and industrial applications.
Synthesis Analysis
The synthesis of 6-Phenylhexanoyl chloride generally involves the reaction of 6-phenylhexanoic acid with an acidic chlorinating agent such as thionyl chloride . The resulting acyl chloride then reacts with hydrogen chloride to produce 6-Phenylhexanoyl chloride .Molecular Structure Analysis
The molecular structure of 6-Phenylhexanoyl chloride consists of a six-carbon chain (hexanoyl) with a phenyl group (a ring of six carbon atoms) attached to one end and a chloride group attached to the other .Physical And Chemical Properties Analysis
6-Phenylhexanoyl chloride is a colorless to light yellow liquid . It is soluble in polar organic solvents such as ether and methanol . The exact melting and boiling points are currently unknown due to lack of data .Aplicaciones Científicas De Investigación
I have conducted a thorough search and here is a comprehensive analysis of the scientific research applications of “6-Phenylhexanoyl chloride”, focusing on several unique applications:
Pharmaceutical Research: Anxiolytic Compound Synthesis
“6-Phenylhexanoyl chloride” is used in the synthesis of GB-115, a potential selective anxiolytic compound. The synthesis process involves acylation of glycine under alkaline conditions and subsequent reactions to produce the final compound .
Analytical Chemistry: Physicochemical Property Analysis
The compound has been studied for its physicochemical properties, which are crucial for the development of analytical methods and quality control in pharmaceutical research .
Chemical Synthesis: Intermediate for Peptide Construction
It serves as an intermediate in the construction of peptides, particularly in the multi-step synthesis of substituted dipeptides .
Safety and Hazards
6-Phenylhexanoyl chloride may be irritating and corrosive to the skin and eyes . It is recommended to avoid direct contact and ensure good ventilation during use. Appropriate personal protective measures such as wearing protective eyewear, gloves, and clothing should be taken. In case of contact or inhalation, it is advised to rinse with plenty of water and seek medical assistance if necessary .
Propiedades
IUPAC Name |
6-phenylhexanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOCDJBMOYTZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2929231.png)

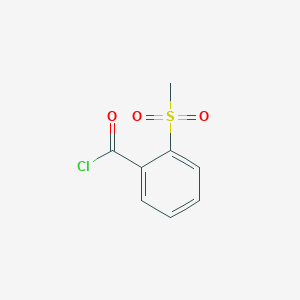
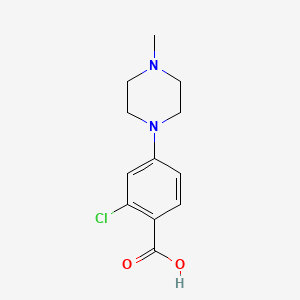
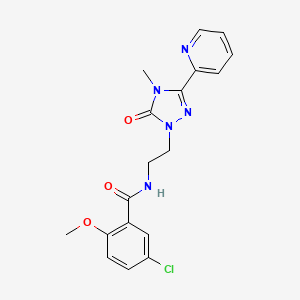

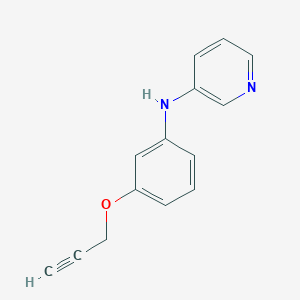
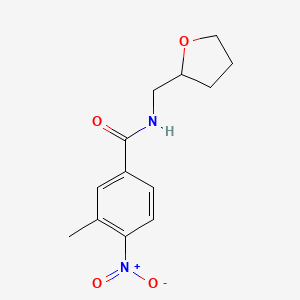
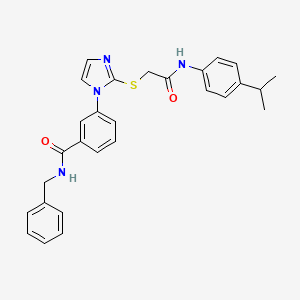
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)
![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)
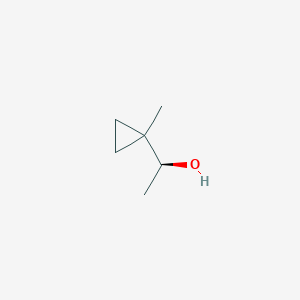
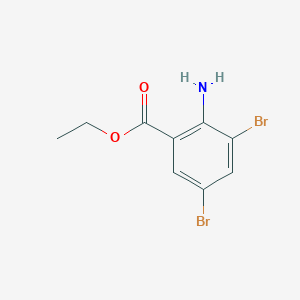
![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)